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Introduction

Sirtuin 5 (SIRTS) is a crucial NAD+-dependent protein deacylase primarily located in the
mitochondria. It plays a significant role in metabolic regulation through its robust desuccinylase,
demalonylase, and deglutarylase activities. Emerging evidence highlights SIRT5 as a key
regulator of fatty acid oxidation (FAQ), a vital catabolic process for energy production.
Dysregulation of SIRT5-mediated FAO has been implicated in various metabolic disorders,
making it a compelling target for therapeutic intervention. This technical guide provides a
comprehensive overview of the known SIRTS substrates in FAO, presenting quantitative data,
detailed experimental protocols, and visual representations of the associated pathways and
workflows.

SIRT5's Role in Regulating Fatty Acid Oxidation

SIRT5 primarily promotes fatty acid oxidation by removing succinyl groups from lysine residues
on key metabolic enzymes. This post-translational modification, known as succinylation, is a
non-enzymatic process driven by the mitochondrial concentration of succinyl-CoA.
Succinylation can alter the charge and structure of proteins, often leading to a decrease in their
catalytic activity. By reversing this modification, SIRT5 restores the function of these enzymes,
thereby enhancing the overall flux of FAO.
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In the absence of SIRTS5, a state of hyper-succinylation of mitochondrial proteins is observed,
leading to impaired FAO, accumulation of medium and long-chain acylcarnitines, and reduced
ketone body production.[1][2] This underscores the critical role of SIRT5 in maintaining
mitochondrial metabolic homeostasis.

Key SIRT5 Substrates in Fatty Acid Oxidation

Several key enzymes in the fatty acid oxidation and ketogenesis pathways have been identified
as direct substrates of SIRT5. The following sections detail these interactions, supported by
guantitative data from proteomic and biochemical studies.

Data Presentation: Quantitative Analysis of SIRT5-
Mediated Desuccinylation in Fatty Acid Oxidation

The following tables summarize the quantitative data on the impact of SIRT5 on the
succinylation status and activity of its key substrates in fatty acid oxidation.

Table 1: Changes in Succinylation of FAO Enzymes in SIRT5 Knockout (KO) Models

Fold Change
Key .
in
Protein Gene Symbol Succinylation . . Reference
. Succinylation
Sites
(KO vs. WT)
3-hydroxy-3- K83, K310,
>2-fold on
methylglutaryl- HMGCS2 K350, K354, ) ) [1]
multiple sites
CoA synthase 2 K358
Very long-chain K298, K299,
>2-fold on
acyl-CoA VLCAD K482, K492, ) ) [3]
multiple peptides
dehydrogenase K507
Enoyl-CoA ) - )
28 identified 26 of 28 sites
hydratase, alpha  ECHA ) ) ) [4]
_ lysine residues only found in KO
subunit
Carnitine
palmitoyltransfer CPT2 Not specified >1.5-fold [5]
ase 2
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Table 2: Functional Consequences of SIRT5-Mediated Desuccinylation on FAO Enzymes

Effect of SIRT5- o
Quantitative

Protein mediated . o Reference
. . Change in Activity
Desuccinylation

Mutation of
hypersuccinylated
o residues K83 and
HMGCS2 Activation ) ] [1]
K310 to glutamic acid
strongly inhibits

enzymatic activity.

Rescues membrane ~60% rescue of
VLCAD L L (3]
binding cardiolipin binding

32% decrease in
activity in Sirt5 KO

ECHA Activation heart; 24% increase in  [6]
activity with SIRT5 co-

expression.

Table 3: Kinetic Parameters of SIRT5 Desuccinylation

Substrate kcat/Km

. kcat (s7) Km (M) Reference
(Peptide) (s—*M™?)
H3K9succ 0.20 + 0.01 37+5 5400 [7]
CPS1-succl 0.26 £ 0.01 19+2 14000 [7]
SDHA-succ 0.26 + 0.01 13+£2 20000 [7]

Table 4: Acylcarnitine Accumulation in SIRT5 Knockout Mice
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Acylcarnitine .
. Tissue
Species

Fold Change (KO
vs. WT)

Reference

Medium-chain )
Liver, Skeletal Muscle

acylcarnitines

Significant
[1]

accumulation

Long-chain )
N Liver, Skeletal Muscle
acylcarnitines

Significant
[1]

accumulation

Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways and Experimental

Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and experimental workflows described in this guide.

SIRTS Regulation

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4105152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4105152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3448192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

SIRT5-mediated regulation of fatty acid oxidation.

Cell Lysate (WT vs. SIRT5 KO)

Y

Immunoprecipitation with
anti-Succinyl-Lysine Antibody

!

Enrichment of Succinylated Peptides

!

LC-MS/MS Analysis

!

Data Analysis and Quantification

Identification of Hypersuccinylated
Proteins and Sites

Click to download full resolution via product page

Workflow for identifying SIRT5 substrates.
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Workflow for measuring fatty acid oxidation rate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SIRT5

and its substrates in fatty acid oxidation.

Protocol 1: In Vitro Desuccinylation Assay
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This protocol is adapted from established methods for assessing SIRTS5 desuccinylase activity

on a peptide substrate.[8]

Materials:

Recombinant human SIRT5 protein

Succinylated peptide substrate (e.g., a synthetic peptide corresponding to a known
succinylated site on an FAO enzyme)

NAD+
Desuccinylation buffer (50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCl2)

Developer solution (containing an enzyme that reacts with the desuccinylated product to
generate a fluorescent signal)

96-well plate (black, flat-bottom)

Fluorometer

Procedure:

Prepare a reaction mixture containing the succinylated peptide substrate and NAD+ in the
desuccinylation buffer.

Add recombinant SIRT5 to initiate the reaction. As a negative control, prepare a reaction
without SIRTS.

Incubate the plate at 37°C for 1 hour.

Stop the reaction by adding the developer solution.

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent
signal.

Measure the fluorescence intensity using a fluorometer with excitation and emission
wavelengths appropriate for the fluorophore used.
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o Calculate the desuccinylase activity by subtracting the fluorescence of the negative control
from the fluorescence of the SIRT5-containing reactions.

Protocol 2: Co-Immunoprecipitation (Co-IP) of SIRT5 and
HMGCS2

This protocol details the co-immunoprecipitation of SIRT5 and HMGCS2 from cell lysates to
demonstrate their interaction.[5][9][10]

Materials:

Cell line expressing both SIRT5 and HMGCS2 (e.g., HEK293T cells)

 Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
e Anti-SIRTS antibody (for immunoprecipitation)

e Anti-HMGCS2 antibody (for western blotting)

o Normal rabbit IgG (isotype control)

o Protein A/G magnetic beads

e Wash buffer (e.g., PBS with 0.1% Tween 20)

« Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

o SDS-PAGE and western blotting reagents

Procedure:

e Lyse the cells in lysis buffer and quantify the protein concentration.

¢ Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

 Incubate the pre-cleared lysate with either the anti-SIRT5 antibody or normal rabbit IgG
overnight at 4°C with gentle rotation.
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e Add protein A/G magnetic beads to capture the antibody-protein complexes and incubate for
2-4 hours at 4°C.

» Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
o Elute the protein complexes from the beads using elution buffer.

e Analyze the eluates by SDS-PAGE and western blotting using the anti-HMGCS2 antibody to
detect the co-immunoprecipitated HMGCS2.

Protocol 3: Measurement of Fatty Acid Oxidation Rate in
Hepatocytes

This protocol describes the measurement of FAO rate in primary hepatocytes using a
radiolabeled fatty acid substrate.[11][12]

Materials:

Primary hepatocytes isolated from wild-type and SIRT5 knockout mice

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 1% fatty acid-free BSA

[1-14C]palmitic acid

Scintillation vials and scintillation fluid

CO2 trapping apparatus

Procedure:

Isolate primary hepatocytes from wild-type and SIRT5 knockout mice.

Resuspend the hepatocytes in KRBB.

Add [1-14C]palmitic acid to the cell suspension.

Incubate the cells at 37°C in a shaking water bath for 1-2 hours. The incubation vials should
be sealed with a rubber stopper equipped with a center well containing a piece of filter paper
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soaked in a CO2 trapping agent (e.g., NaOH).

» Stop the reaction by injecting perchloric acid into the cell suspension.

» Continue the incubation for another hour to ensure complete trapping of the released
14CO2.

» Remove the filter paper and place it in a scintillation vial to measure the amount of 14C0O2
produced.

e Centrifuge the cell suspension to pellet the cell debris.

o Collect the supernatant and measure the radioactivity in the acid-soluble fraction, which
represents the acid-soluble metabolites (ASMs) of fatty acid oxidation.

o Calculate the rate of fatty acid oxidation based on the amount of 14C0O2 and ASMs produced
per unit of time and protein concentration.

Conclusion

SIRTS is a pivotal regulator of fatty acid oxidation, primarily through its desuccinylase activity
on key enzymes in the FAO and ketogenesis pathways. The quantitative data and experimental
protocols provided in this guide offer a robust framework for researchers and drug development
professionals to further investigate the role of SIRT5 in metabolic diseases. A deeper
understanding of the molecular mechanisms by which SIRT5 governs FAO will be instrumental
in the development of novel therapeutic strategies targeting this critical metabolic pathway. The
visualization of these complex interactions through signaling and workflow diagrams serves to
enhance comprehension and guide future research endeavors in this exciting field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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